molecular formula C19H21N5O B2893690 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2195881-87-7

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Katalognummer: B2893690
CAS-Nummer: 2195881-87-7
Molekulargewicht: 335.411
InChI-Schlüssel: KFDFOYVVEBLMQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound featuring a triazole ring, a bicyclic octane structure, and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Construction of the Bicyclic Octane Structure: This step often involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Attachment of the Benzonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic structure is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bicyclic octane structure, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for the treatment of conditions such as Alzheimer’s disease and schizophrenia.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-(1H-1,2,3-triazol-1-yl)propyl)benzonitrile: Lacks the bicyclic octane structure, making it less selective in its interactions.

    8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may lack the triazole ring, affecting their binding properties.

    Benzonitrile derivatives: These compounds have the benzonitrile group but may not have the triazole or bicyclic structures, leading to different biological activities.

Uniqueness

The uniqueness of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile lies in its combination of a triazole ring, a bicyclic octane structure, and a benzonitrile group. This combination allows for selective interactions with specific biological targets, making it a valuable compound in medicinal chemistry and other fields.

Biologische Aktivität

The compound 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that integrates a bicyclic structure with a triazole moiety. This unique configuration suggests potential biological activities that warrant detailed exploration.

Structural Insights

The compound features:

  • Bicyclic Structure : The azabicyclo[3.2.1]octane framework is known for its ability to interact with biological targets.
  • Triazole Moiety : The presence of the triazole ring enhances the compound's pharmacological properties, acting as a bioisostere for amides or esters, which may improve its efficacy and reduce toxicity in biological applications.

Antiproliferative Properties

Research indicates that compounds with triazole and bicyclic structures often exhibit significant antiproliferative activity. A study involving a library of triazole-based compounds showed promising results against various cancer cell lines, suggesting that modifications to the triazole structure can enhance biological activity .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its therapeutic applications. Preliminary computer-aided predictions indicate potential interactions with key enzymes and receptors involved in disease processes .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that related azabicyclic compounds possess high selectivity and inhibitory activity against specific targets such as N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) . These findings suggest that the compound may also exhibit similar inhibitory profiles.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and purity. For instance, one study utilized copper(I)-catalyzed click reactions to synthesize a series of triazole-based bicyclic compounds, demonstrating effective yields and characterizing their biological activities .

Pharmacological Evaluation

Recent pharmacological evaluations have highlighted the compound's potential as an NAAA inhibitor. A related azabicyclo[3.2.1]octane derivative showed IC50 values in the low micromolar range against NAAA, indicating strong inhibitory effects . Such data underscore the relevance of structural modifications in enhancing biological efficacy.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
Compound ATriazole + AzabicycloHigh antiproliferative activity
Compound BSimilar bicyclic structureInhibitory effects on NAAA
Compound CBicyclic + TriazoleSelective inhibition of FAAH

Eigenschaften

IUPAC Name

4-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)24-16-6-7-17(24)12-18(11-16)23-10-9-21-22-23/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFOYVVEBLMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.